molecular formula C24H34N4O B3811861 2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

Cat. No. B3811861
M. Wt: 394.6 g/mol
InChI Key: PCPRORHDONASKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their wide range of biological activities . The compound also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the pyrazole ring. Detailed structural analysis would require advanced techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of functional groups, the overall shape of the molecule, and its size would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Pyrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising activity, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-26-18-22(17-25-26)10-11-23(29)28-16-13-24(20-28)12-6-15-27(19-24)14-5-9-21-7-3-2-4-8-21/h2-4,7-8,17-18H,5-6,9-16,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPRORHDONASKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CCC3(C2)CCCN(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 2
2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 3
2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 4
2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 5
2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

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